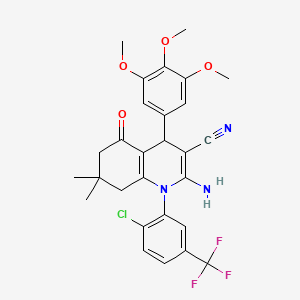

2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative with a complex substituent profile. Key structural features include:

- Position 1: A 2-chloro-5-(trifluoromethyl)phenyl group, introducing steric bulk and electron-withdrawing properties.

- Position 4: A 3,4,5-trimethoxyphenyl group, providing electron-donating methoxy substituents.

- Core structure: A hexahydroquinoline scaffold with a cyano group at position 3 and a dimethyl-substituted cyclohexane ring .

Eigenschaften

CAS-Nummer |

476483-58-6 |

|---|---|

Molekularformel |

C28H27ClF3N3O4 |

Molekulargewicht |

562.0 g/mol |

IUPAC-Name |

2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C28H27ClF3N3O4/c1-27(2)11-19-24(20(36)12-27)23(14-8-21(37-3)25(39-5)22(9-14)38-4)16(13-33)26(34)35(19)18-10-15(28(30,31)32)6-7-17(18)29/h6-10,23H,11-12,34H2,1-5H3 |

InChI-Schlüssel |

WXXNCSRDLLCABJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Vorhandensein von Amino- und Phenylgruppen ermöglicht Oxidationsreaktionen, die möglicherweise zu Chinolin-N-Oxiden führen.

Reduktion: Reduktionsreaktionen können die in der Struktur vorhandenen Nitro- oder Carbonylgruppen verändern.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den aromatischen Ringen oder dem Chinolin-Kern auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Halogenierung kann mit Reagenzien wie N-Bromsuccinimid (NBS) oder Schwefelsäure (H₂SO₄) erreicht werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation beispielsweise Chinolin-N-Oxide ergeben, während Reduktion Amine oder Alkohole produzieren kann.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(2-Chlor-5-(Trifluormethyl)phenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein zur Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikrebsartiger Eigenschaften, untersucht.

Medizin: Als Kandidat für die Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren, erforscht.

Industrie: In der Entwicklung neuer Materialien oder als Zwischenprodukte in der chemischen Produktion eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The presence of amino and phenyl groups allows for oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions can modify the nitro or carbonyl groups present in the structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

Der Wirkungsmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Der Chinolin-Kern kann mit DNA interkalieren oder die Enzymaktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Das Vorhandensein von funktionellen Gruppen wie Amino, Chlor und Trifluormethyl verbessert seine Bindungsaffinität und Spezifität.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1

The phenyl ring at position 1 is critical for modulating steric and electronic properties. Key analogues include:

Key Findings :

Substituent Variations at Position 4

The 3,4,5-trimethoxyphenyl group at position 4 is a hallmark of this series. Analogues with alternative aryl groups include:

Key Findings :

Core Scaffold Modifications

While most analogues retain the hexahydroquinoline core, describes a tetrahydrochromene derivative (C₁₈H₁₅F₃N₂O₃), where the cyclohexane ring is replaced with a chromene system.

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The target compound’s CF₃ and Cl groups increase logP compared to analogues with methoxy or thienyl groups, suggesting enhanced membrane permeability .

- Metabolic Stability : Trimethoxy groups may slow oxidative metabolism, whereas nitro-substituted analogues () are prone to reduction .

- Solubility : Thienyl and benzodioxole substituents () introduce polarizable atoms, improving aqueous solubility relative to purely aromatic systems .

Biologische Aktivität

8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's structure features a purine core with various substituents that may influence its interaction with biological targets.

Chemical Structure and Properties

The compound's IUPAC name provides insight into its structure:

- IUPAC Name : 8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Molecular Formula : C₁₈H₂₄N₄O₂

- Molecular Weight : 336.42 g/mol

The presence of dimethylamino and methylbenzyl groups suggests potential interactions with various biological receptors and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that purine derivatives can possess significant antimicrobial properties. The compound's structure may enhance its ability to inhibit bacterial growth.

- Anticancer Properties : Preliminary studies indicate that this compound may interfere with cancer cell proliferation. Its mechanism could involve the inhibition of specific enzymes or pathways crucial for tumor growth.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

The biological activity of 8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is likely mediated through:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : By interacting with cellular receptors, this compound might modulate signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various purine derivatives against common pathogens. Results indicated that 8-(Dimethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Methicillin) |

| Escherichia coli | 64 | 32 (Ampicillin) |

Anticancer Properties

In vitro studies on cancer cell lines revealed that this compound inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

Anti-inflammatory Effects

In a model of carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups. The results suggest a potent anti-inflammatory effect.

| Treatment | Edema Reduction (%) | Control Group (%) |

|---|---|---|

| Compound (50 mg/kg) | 75 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.